molecular formula C17H18F2N4O3 B2424623 (2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021115-81-0

(2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2424623
CAS No.: 1021115-81-0
M. Wt: 364.353
InChI Key: FPMXXRCLFYBPKP-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the 2,6-Difluorophenyl Intermediate: This step involves the reaction of 2,6-difluorobenzene with appropriate reagents to introduce functional groups necessary for further reactions.

    Synthesis of the 2,6-Dimethoxypyrimidin-4-yl Intermediate: This intermediate is synthesized through a series of reactions starting from pyrimidine derivatives.

    Coupling Reaction: The final step involves coupling the two intermediates using a piperazine linker under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and piperazine moiety allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but differs in the pyridine moiety.

    (2,6-Difluorophenyl)isocyanate: Contains the difluorophenyl group but has an isocyanate functional group.

    (2,6-Difluorophenyl)methanone: Similar in structure but lacks the piperazine and pyrimidine components.

Uniqueness

(2,6-Difluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its combination of fluorinated aromatic rings and a piperazine-pyrimidine framework. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3/c1-25-14-10-13(20-17(21-14)26-2)22-6-8-23(9-7-22)16(24)15-11(18)4-3-5-12(15)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXXRCLFYBPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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